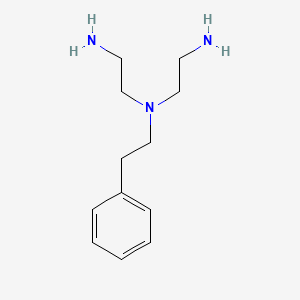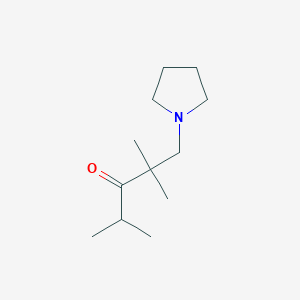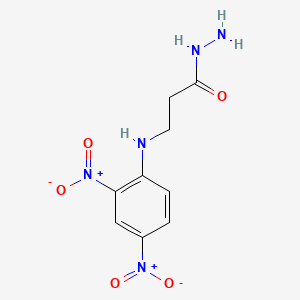
2,4-Dinitrophenyl-beta-alanine hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrophenyl-beta-alanine hydrazide is a chemical compound that belongs to the class of hydrazides. It is derived from 2,4-dinitrophenylhydrazine and beta-alanine. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl-beta-alanine hydrazide typically involves the reaction of 2,4-dinitrophenylhydrazine with beta-alanine. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete reaction, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then separated and purified using techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrophenyl-beta-alanine hydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes and ketones to form hydrazones.
Oxidation and Reduction: The nitro groups in the compound can undergo reduction to form amino derivatives.
Substitution Reactions: The hydrazide group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones in the presence of an acid catalyst.
Reduction Reactions: Commonly use reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution Reactions: Often involve electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrazones: Formed from the reaction with aldehydes or ketones.
Amino Derivatives: Formed from the reduction of nitro groups.
Substituted Hydrazides: Formed from substitution reactions.
Scientific Research Applications
2,4-Dinitrophenyl-beta-alanine hydrazide has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of various organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2,4-Dinitrophenyl-beta-alanine hydrazide involves its interaction with specific molecular targets. For example, in the detection of carbonyl compounds, the hydrazide group reacts with the carbonyl group to form a hydrazone, which can be easily detected due to its distinct color. The nitro groups in the compound can also participate in redox reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
2,4-Dinitrophenyl-beta-alanine hydrazide can be compared with other similar compounds such as:
2,4-Dinitrophenylhydrazine: Used for similar applications but lacks the beta-alanine moiety.
Beta-Alanine Hydrazide: Lacks the nitro groups and has different chemical properties.
2,4-Dinitrophenylhydrazones: Formed from the reaction of 2,4-dinitrophenylhydrazine with carbonyl compounds.
The uniqueness of this compound lies in its combination of the hydrazide group with both the nitro groups and the beta-alanine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77318-34-4 |
|---|---|
Molecular Formula |
C9H11N5O5 |
Molecular Weight |
269.21 g/mol |
IUPAC Name |
3-(2,4-dinitroanilino)propanehydrazide |
InChI |
InChI=1S/C9H11N5O5/c10-12-9(15)3-4-11-7-2-1-6(13(16)17)5-8(7)14(18)19/h1-2,5,11H,3-4,10H2,(H,12,15) |
InChI Key |
ZJRGMGALGXYLLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







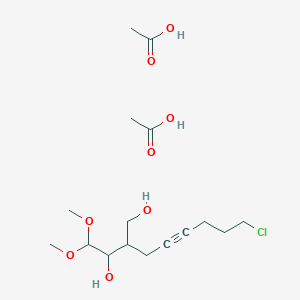
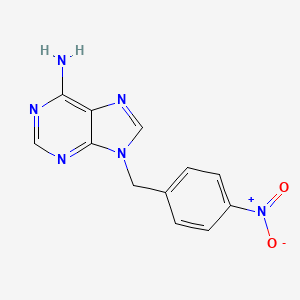



amino}ethyl)(methyl)amino]ethan-1-ol](/img/structure/B14444543.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl bromoacetate](/img/structure/B14444544.png)
